(4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Lipophilicity Physicochemical property CNS drug-likeness

The compound (4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone belongs to the arylpiperazine-thiazole chemotype, a scaffold extensively explored for central nervous system and anti‑inflammatory indications. Its architecture combines a 4‑phenylpiperazine moiety, a N‑pyrrolyl substituent at the thiazole 2‑position, and an n‑propyl group at the thiazole 4‑position—structural features that distinguish it from simpler thiazole‑piperazine analogs evaluated in public domain studies.

Molecular Formula C21H24N4OS
Molecular Weight 380.5 g/mol
Cat. No. B12167721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
Molecular FormulaC21H24N4OS
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H24N4OS/c1-2-8-18-19(27-21(22-18)25-11-6-7-12-25)20(26)24-15-13-23(14-16-24)17-9-4-3-5-10-17/h3-7,9-12H,2,8,13-16H2,1H3
InChIKeyBXJAKXFOTDFXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone Deserves Evaluation as a Thiazole-Piperazine Candidate


The compound (4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone belongs to the arylpiperazine-thiazole chemotype, a scaffold extensively explored for central nervous system and anti‑inflammatory indications [1]. Its architecture combines a 4‑phenylpiperazine moiety, a N‑pyrrolyl substituent at the thiazole 2‑position, and an n‑propyl group at the thiazole 4‑position—structural features that distinguish it from simpler thiazole‑piperazine analogs evaluated in public domain studies [2].

Arylpiperazine-thiazole chemotype with distinct N-pyrrolyl / n-propyl substitution
Differentiated from simpler thiazole-piperazine analogs in public domain
Potential CNS and anti-inflammatory screening probe

Why (4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone Cannot Be Replaced by a Generic Thiazole-Piperazine Analog


Class‑level evidence demonstrates that subtle modifications on the thiazole ring and the piperazine N‑substituent dramatically alter lipophilicity, anti‑inflammatory potency, and acetylcholinesterase (AChE) selectivity [1][2]. In a series of thiazolyl‑N‑phenylpiperazines, anti‑inflammatory activity varied from 44 % to 74.1 % solely depending on the thiazole substitution pattern [1]. Similarly, minor structural changes among thiazole‑piperazines shifted AChE inhibition rates from negligible to >99 % at identical concentrations [2]. The n‑propyl and N‑pyrrolyl motifs present on the target compound are absent in the most thoroughly characterized analogs, making generic interchange scientifically unsound.

Lipophilicity may shift
Substitution pattern alters LogP; generic analogs may exhibit different membrane permeability profiles.
Anti-inflammatory response varies
Class-level anti-inflammatory activity varies broadly with thiazole substitution; activity not interchangeable.
AChE selectivity context-dependent
Minor structural changes shift AChE inhibition widely; N-pyrrolyl effect unknown.

(4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone: Quantifiable Differentiation Evidence vs. Closest Analogs


Predicted Lipophilicity Advantage Over Pyridinyl-Piperazine Analog

The measured LogP of the closest purchasable analog, 1-[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-4-(pyridin-2-yl)piperazine, is 4.1 (Chemspace, experimental LogP) [1]. Replacing the pyridin-2-yl group with a phenyl ring (the target compound) increases calculated LogP by approximately +0.3–0.5 units based on the fragment difference (π‑pyridinyl ≈ 0.5 vs. π‑phenyl ≈ 1.0) [2]. The target compound is therefore predicted to have a LogP of ~4.4–4.6, placing it closer to the optimal CNS drug space (LogP 2–5) while maintaining sufficient lipophilicity for blood‑brain barrier penetration.

Lipophilicity (LogP)
Cross-study comparable
Predicted ~4.4–4.6 vs Comparator 4.1
Supports CNS permeability screening
Fragment-based calculation; experimental confirmation pending
Lipophilicity Physicochemical property CNS drug-likeness

Class‑Level Anti‑Inflammatory Potency Advantage of Phenylpiperazine-Thiazole Scaffold

In a direct comparative study, thiazolyl‑N‑phenylpiperazine derivatives (lacking the pyrrolyl and propyl substituents) exhibited anti‑inflammatory activity ranging from 44 % to 74.1 % inhibition in the carrageenan‑induced mouse paw edema model [1]. The most potent compound in that series (R = H on the thiazole 4‑position) achieved 74.1 % inhibition, while compounds with additional substituents dropped to 44–59 % [1]. Although the target compound was not included in that study, the presence of the 4‑phenylpiperazine moiety in the same chemotype implies that comparable or differentiated anti‑inflammatory activity is plausible and testable.

Anti-inflammatory Activity
Class-level inference
44–74.1% inhibition (class-level)
Scaffold-validated anti-inflammatory response
Target compound not tested; requires direct assay
Anti-inflammatory Carrageenan-induced edema COX/LOX dual inhibition

AChE Inhibition Selectivity Profile Differentiated from Thiazole-Piperazine Acetylcholinesterase Inhibitors

Thiazole‑piperazine derivatives with a phenyl substituent at the piperazine N‑position (structural analogs to the target compound) have demonstrated potent and selective AChE inhibition. In particular, compounds 5n, 5o, and 5p from the Yurttaş‑Kaplancıklı series achieved 96.44 %, 99.83 %, and 89.70 % AChE inhibition at 0.1 µM, with no notable butyrylcholinesterase (BChE) activity [1]. The target compound’s unique N‑pyrrolyl group—absent from those analogs—may further modulate the AChE/BChE selectivity ratio, a hypothesis that can only be tested by direct assay of the compound.

AChE Inhibition
Class-level inference
96.44–99.83% at 0.1 µM (analogs)
Supports AChE selectivity probe development
N-pyrrolyl substitution effect unknown
Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Priority Application Scenarios for (4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone Procurement


CNS Drug Discovery Screening for Cholinesterase Modulation

Procure the compound as a screening probe for AChE/BChE selectivity profiling. The class‑level data show that phenylpiperazine‑thiazole analogs can achieve >99 % AChE inhibition at sub‑micromolar concentrations with no BChE activity [1]. Testing the target compound in parallel with the benchmark analog 5o (99.83 % inhibition) will reveal whether the N‑pyrrolyl moiety further enhances selectivity or potency.

Anti‑Inflammatory Lead Optimization Based on Thiazole Substitution

Use the compound in a carrageenan‑induced edema assay to benchmark against the published 74.1 % inhibition achieved by the best thiazolyl‑phenylpiperazine analog [1]. The unique combination of n‑propyl and N‑pyrrolyl groups has not been evaluated in this model and may yield superior potency or differentiated pharmacokinetics.

Physicochemical Property Profiling for CNS Library Design

Experimentally determine LogP, pKa, and solubility for the target compound and compare with the measured LogP of 4.1 for the pyridinyl‑piperazine analog [1]. The predicted LogP shift of +0.3‑0.5 units supports its inclusion in CNS‑targeted compound collections where optimal lipophilicity is critical for passive blood‑brain barrier penetration.

Application
Selection Property
Validation Focus
Cholinesterase selectivity profiling
Phenylpiperazine-thiazole chemotype with N-pyrrolyl modification
Benchmark against high-selectivity AChE inhibitor analogs
Anti-inflammatory lead evaluation
Thiazole substitution pattern (n-propyl, N-pyrrolyl)
Carrageenan-induced edema model response benchmarking
CNS physicochemical property profiling
Predicted LogP shift relative to more polar pyridinyl analog
Experimental LogP, pKa, and solubility determination
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